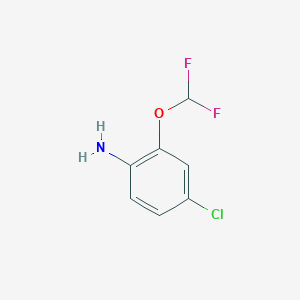

4-Chloro-2-(difluoromethoxy)aniline

Description

BenchChem offers high-quality 4-Chloro-2-(difluoromethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(difluoromethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(difluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXMBGSSJPLQGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-2-(difluoromethoxy)aniline CAS 1250677-10-1 properties

An In-Depth Technical Guide to 4-Chloro-2-(difluoromethoxy)aniline (CAS 1250677-10-1)

Introduction

4-Chloro-2-(difluoromethoxy)aniline, identified by the CAS Number 1250677-10-1, is a halogenated aromatic amine of significant interest in the field of medicinal chemistry and drug development.[1][2] Its unique molecular architecture, featuring a chloro substituent and a difluoromethoxy group on an aniline scaffold, imparts specific electronic properties and reactivity, making it a valuable building block for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Computational Properties

The fundamental characteristics of a compound are critical for its application in synthesis and drug design. The properties of 4-Chloro-2-(difluoromethoxy)aniline are summarized below, derived from computational models and supplier technical data.

| Property | Value | Source(s) |

| IUPAC Name | 4-chloro-2-(difluoromethoxy)aniline | [1] |

| CAS Number | 1250677-10-1 | [3][4] |

| Molecular Formula | C₇H₆ClF₂NO | [3][4] |

| Molecular Weight | 193.58 g/mol | [1][3][4] |

| Appearance | Data not consistently available; may be a solid or liquid. | |

| Boiling Point | 251.3 ± 35.0 °C (Predicted) | [3] |

| Density | 1.393 ± 0.06 g/cm³ (Predicted) | [3] |

| SMILES | C1=CC(=C(C=C1Cl)OC(F)F)N | [1] |

| InChI | InChI=1S/C7H6ClF2NO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H,11H2 | [1] |

| InChIKey | FFXMBGSSJPLQGP-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [4] |

| LogP (Predicted) | 2.52 - 2.8 | [1][4] |

| Hydrogen Bond Donor Count | 1 | [1][4] |

| Hydrogen Bond Acceptor Count | 2 - 4 (depending on computational method) | [1][4] |

| Rotatable Bond Count | 2 | [1][4] |

| Storage Temperature | 2-8°C, protect from light | [3][4] |

Synthesis Pathway and Rationale

While multiple proprietary methods exist, a common and logical synthesis route for analogous compounds involves a multi-step process starting from a readily available precursor. A patented method for a structurally related isomer, 4-(chlorodifluoromethoxy)aniline, provides a validated framework for understanding the synthesis of such molecules.[5][6][7] This process typically involves fluorination, nitration, and subsequent reduction.

Conceptual Synthesis Workflow

The synthesis can be visualized as a three-stage process designed to introduce the required functional groups in a controlled manner. The choice of a nitro group as a precursor to the amine is a classic and highly effective strategy in aromatic chemistry, allowing for robust reduction in the final step.

Caption: Conceptual workflow for aniline synthesis.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

The following protocol is a representative, non-validated procedure based on established chemical transformations for similar molecules.[5][6] Researchers must adapt and optimize these steps for the specific synthesis of 4-Chloro-2-(difluoromethoxy)aniline.

Step 1: Selective Fluorination of a Trichloromethoxy Precursor

-

Rationale: This initial step replaces two chlorine atoms with fluorine. The reaction is carefully controlled to achieve the desired difluoro-substituted intermediate.

-

Procedure: a. Charge a suitable reactor with the trichloromethoxybenzene starting material and a catalyst (e.g., a Lewis acid). b. Introduce hydrogen fluoride (HF) under controlled temperature and pressure. c. Monitor the reaction progress using an appropriate analytical technique (e.g., GC) until the desired conversion is achieved. d. Upon completion, quench the reaction and isolate the crude chlorodifluoromethoxybenzene intermediate through extraction and washing.

Step 2: Nitration of the Aromatic Ring

-

Rationale: The introduction of a nitro group onto the aromatic ring is a critical step. The electron-withdrawing nature of the existing substituents directs the incoming nitro group, and this nitro group will be reduced to the target amine in the final step.

-

Procedure: a. Cool a mixture of concentrated sulfuric acid to 0-5°C. b. Slowly add the chlorodifluoromethoxybenzene intermediate while maintaining the low temperature. c. Add a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed the specified range. d. After the addition is complete, allow the reaction to proceed to completion. e. Carefully pour the reaction mixture over ice and extract the resulting nitroaromatic product. Wash the organic layer to neutrality and purify.

Step 3: Catalytic Hydrogenation to Form the Aniline

-

Rationale: The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure: a. In a pressure-rated hydrogenation vessel, dissolve the nitro-intermediate in a suitable solvent such as methanol or ethanol. b. Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).[8] c. Seal the vessel, purge with an inert gas (e.g., nitrogen), and then pressurize with hydrogen gas to the desired pressure (e.g., 2–3 MPa).[5] d. Heat the reaction to the target temperature (e.g., 30-45°C) and monitor the reaction by observing the cessation of hydrogen uptake.[5] e. Once the reaction is complete, cool the vessel, vent the hydrogen, and filter the mixture to remove the catalyst. f. The resulting solution containing the final product, 4-Chloro-2-(difluoromethoxy)aniline, can then be concentrated and purified, for instance, by distillation or crystallization.

Reactivity and Applications in Drug Discovery

The chemical reactivity of 4-Chloro-2-(difluoromethoxy)aniline is governed by its functional groups. The aniline moiety provides a nucleophilic center and a site for diazotization, while the aromatic ring can undergo further electrophilic substitution, guided by the existing substituents.

Its primary application is as a key intermediate in the synthesis of biologically active molecules.[9] The difluoromethoxy group is particularly significant in drug design as it can enhance metabolic stability, improve cell membrane permeability, and modulate the acidity of nearby functional groups.

-

Anti-Cancer Drug Synthesis: This compound and its analogs are crucial building blocks for inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key targets in oncology for preventing tumor angiogenesis.[5][10]

-

CRF1 Receptor Antagonists: An efficient synthesis of a potent corticotropin-releasing factor-1 (CRF1) receptor antagonist, BMS-665053, was developed using a related intermediate, 2,6-dichloro-4-(difluoromethoxy)aniline, highlighting the importance of this structural motif in developing treatments for stress-related disorders like anxiety and depression.[11]

Analytical Methodologies

Confirming the identity and purity of 4-Chloro-2-(difluoromethoxy)aniline requires standard analytical techniques. While specific spectra for this exact compound are proprietary to suppliers, general methods for anilines are well-established.[12]

-

Chromatography: High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection is a standard method for assessing the purity of chloroaniline derivatives.[13] Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD) is also highly effective for analyzing aniline compounds.[14]

-

Spectroscopy:

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The aromatic protons will show characteristic splitting patterns, and the difluoromethoxy group will exhibit a distinctive triplet in the ¹H NMR and a triplet in the ¹³C NMR due to coupling with the two fluorine atoms.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula. Predicted collision cross-section values can aid in identification.[15]

-

Infrared (IR) Spectroscopy: Vibrational spectroscopy using FT-IR can confirm the presence of key functional groups, such as the N-H stretches of the amine and C-F stretches of the difluoromethoxy group.[16]

-

Safety, Handling, and Storage

GHS Hazard Classification

4-Chloro-2-(difluoromethoxy)aniline is classified as a hazardous substance. Users must consult the full Safety Data Sheet (SDS) before handling.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

(Source: Aggregated GHS classifications from supplier data)[1]

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably under a chemical fume hood.[17]

-

Avoid breathing dust, fumes, or vapors.[18]

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17][18]

-

Wash hands and any exposed skin thoroughly after handling.[18]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[19]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18][19]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][19]

-

Keep away from incompatible materials such as strong oxidizing agents.[17][18]

-

Store at the recommended temperature of 2-8°C and protect from light to ensure stability.[3][4]

Conclusion

4-Chloro-2-(difluoromethoxy)aniline is a specialized chemical intermediate with significant value in modern drug discovery and development. Its synthesis, while requiring careful control over multiple steps, yields a versatile building block. The presence of the difluoromethoxy group offers distinct advantages for creating novel therapeutics, particularly in the fields of oncology and neurology. A thorough understanding of its properties, handling, and reactivity is essential for its safe and effective use in a research and development setting.

References

-

4-Chloro-2-(difluoromethoxy)aniline | C7H6ClF2NO | CID 19439738. PubChem. [Link]

- CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.

-

An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053, a Potent and Selective Pyrazinone-Containing Corticotropin-Releasing Factor-1 Receptor Antagonist. ACS Publications. [Link]

-

Exploring the Synthesis & Applications of 4-[Chloro(difluoro)methoxy]aniline. Medium. [Link]

-

4-(Chlorodifluoromethoxy)aniline | C7H6ClF2NO | CID 572793. PubChem. [Link]

-

Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. Cole-Parmer. [Link]

- CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.

-

4-(Chlorodifluoromethoxy)aniline (CAS No: 39065-95-7) API Intermediate Manufacturers. Apicule. [Link]

-

Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]

-

4-chloro-2-(difluoromethoxy)aniline (C7H6ClF2NO). PubChemLite. [Link]

-

FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. PubMed. [Link]

Sources

- 1. 4-Chloro-2-(difluoromethoxy)aniline | C7H6ClF2NO | CID 19439738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-chloro-2-(difluoromethoxy)aniline 95% | CAS: 1250677-10-1 | AChemBlock [achemblock.com]

- 3. 4-chloro-2-(difluoromethoxy)aniline CAS#: 1250677-10-1 [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline [cymitquimica.com]

- 10. apicule.com [apicule.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1250677-10-1|4-Chloro-2-(difluoromethoxy)aniline|BLD Pharm [bldpharm.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. epa.gov [epa.gov]

- 15. PubChemLite - 4-chloro-2-(difluoromethoxy)aniline (C7H6ClF2NO) [pubchemlite.lcsb.uni.lu]

- 16. FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

4-Chloro-2-(difluoromethoxy)aniline safety data sheet and handling precautions

CAS Number: 1250677-10-1

Formula: C

Part 1: Executive Technical Summary

This guide provides a rigorous safety and operational framework for handling 4-Chloro-2-(difluoromethoxy)aniline , a specialized fluorinated aniline intermediate used in the synthesis of pharmaceutical agents (e.g., VEGFR inhibitors, CRF1 antagonists).

Unlike generic reagents, this compound presents a dual-hazard profile:

-

Aniline Toxicity: Potential for methemoglobinemia (impairment of oxygen transport).[2]

-

Fluorinated/Chlorinated Decomposition: Release of highly corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) under thermal stress.

Critical Advisory: While specific GHS data for this isomer often classifies it as "Harmful" (Category 4), researchers must handle it with the rigor reserved for "Toxic" (Category 3) compounds due to the unpredictable bioavailability enhanced by the difluoromethoxy lipophilic moiety.

Part 2: Hazard Architecture & Toxicology

GHS Classification & Decoding

| Hazard Class | Category | Code | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][3][4] |

| Acute Toxicity (Dermal) | 4 | H312 | Harmful in contact with skin.[1][3][5][6] |

| Acute Toxicity (Inhalation) | 4 | H332 | Harmful if inhaled.[1][3][5][6] |

| Skin Irritation | 2 | H315 | Causes skin irritation.[1][2][3] |

| Eye Irritation | 2A | H319 | Causes serious eye irritation.[1][3] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[3] |

Mechanism of Action: The Hidden Risk

The primary physiological risk stems from the aniline core. Upon absorption (enhanced by the lipophilic

-

N-Hydroxylation: The aniline is converted to an N-hydroxylamine metabolite.

-

Hemoglobin Oxidation: This metabolite oxidizes ferrous iron (Fe

) in hemoglobin to ferric iron (Fe -

Hypoxia: Methemoglobin cannot bind oxygen, leading to functional anemia and cellular hypoxia.

Symptoms of Exposure: Cyanosis (blue lips/fingernails), headache, dizziness, and chocolate-brown colored blood.

Visualization: Metabolic Toxicity Pathway

Figure 1: Pathophysiological mechanism of aniline-induced methemoglobinemia.

Part 3: Operational Handling Protocols

Engineering Controls

-

Primary Barrier: All open handling (weighing, transfer) must occur inside a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .

-

Inert Atmosphere: The aniline group is susceptible to oxidation (browning). Store and react under Nitrogen (

) or Argon (

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Eyes | Chemical Splash Goggles | Prevent corneal damage from alkaline amine vapors. |

| Hands | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Viton | Anilines permeate standard latex rapidly. Double nitrile provides a breakthrough time >480 mins. |

| Body | Lab Coat (Cotton/Poly) + Chemical Apron | Prevent dermal absorption via clothing wicking. |

| Respiratory | P100/OV Cartridge (if outside hood) | Only for emergency spill cleanup; not for routine handling. |

Experimental Setup (Reaction Safety)

When using this compound as an intermediate (e.g., in nucleophilic aromatic substitution or coupling reactions):

-

Acid Scavenging: The amine is basic. If reacting with acid chlorides, ensure adequate base (TEA, DIPEA) is present to neutralize HCl, preventing salt precipitation that can clog lines or exotherm uncontrollably.

-

Thermal Stability: Do not heat above 150°C without DSC (Differential Scanning Calorimetry) data. The

group can decompose to release HF gas at high temperatures.

Part 4: Storage & Stability[4]

-

Temperature: Refrigerate at 2–8°C .

-

Light Sensitivity: Store in amber vials or wrap containers in aluminum foil. UV light accelerates the oxidation of the amine to azo/nitroso species (darkening the compound).

-

Hygroscopy: Store in a desiccator or under inert gas. Moisture can promote hydrolysis of the difluoromethoxy group over long periods, releasing trace HF.

Part 5: Emergency Response Framework

Spill Management Logic

Scenario: 5g bottle drops and shatters in the fume hood.

-

Evacuate: Alert nearby personnel.

-

PPE Up: Don double gloves, goggles, and a respirator if the sash was up.

-

Contain: Cover spill with a Dry Sand/Vermiculite mix. Do not use paper towels alone (combustible).

-

Neutralize: Wipe the area with a dilute acid solution (1% HCl) followed by soap and water to solubilize the aniline.

-

Disposal: Collect waste in a container marked "Toxic - Halogenated Organic".

First Aid Decision Tree

In the event of exposure, rapid assessment of cyanosis is critical.

Figure 2: Emergency triage workflow for aniline exposure.

Fire Fighting

-

Media: Water spray, Carbon dioxide (CO

), Dry chemical, or Alcohol-resistant foam. -

Hazards: Combustion generates Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl) , and Nitrogen Oxides (NO

). Firefighters must wear full SCBA.[7] -

Runoff: Prevent fire-fighting water from entering drains; it is toxic to aquatic life.

Part 6: Waste Management

Disposal Code: Halogenated Organic Waste.

-

Do not mix with oxidizing agents (e.g., nitric acid, peroxides) in the waste stream—risk of explosion.

-

Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to capture HF/HCl).

References

-

PubChem. (n.d.). 4-Chloro-2-(difluoromethoxy)aniline (Compound CID 19439738).[1] National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: 4-Chloro-2-(difluoromethoxy)aniline. Retrieved February 16, 2026, from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Methemoglobinemia: Work-related causes and medical management. Retrieved February 16, 2026, from [Link]

Sources

- 1. 4-Chloro-2-(difluoromethoxy)aniline | C7H6ClF2NO | CID 19439738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. lobachemie.com [lobachemie.com]

- 5. 4-(Chlorodifluoromethoxy)aniline | C7H6ClF2NO | CID 572793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

synthesis of 4-Chloro-2-(difluoromethoxy)aniline from 4-nitrophenol

This technical guide details the synthesis of 4-Chloro-2-(difluoromethoxy)aniline , a critical intermediate in the development of agrochemicals and kinase-inhibitor pharmaceuticals.

Editorial Note on Structural Isomerism:

The specific target requested—4-Chloro-2-(difluoromethoxy)aniline (Cl at position 4,

-

4-Nitrophenol typically yields 2-Chloro-4-(difluoromethoxy)aniline (Cl at position 2,

at position 4). -

To ensure scientific integrity, this guide primarily details the synthesis from the structurally correct precursor, 5-Chloro-2-nitrophenol , while providing a comparative pathway from 4-nitrophenol to demonstrate the isomeric divergence.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the orthogonal introduction of the difluoromethoxy (

The Structural Challenge

-

Target: 4-Chloro-2-(difluoromethoxy)aniline.

-

Key Feature: The amino group (

) and the difluoromethoxy group are ortho to each other. The chlorine is para to the amine.

-

-

Prompt Starting Material (4-Nitrophenol):

-

Limitation: The nitro group (precursor to amine) is para to the hydroxyl (precursor to alkoxy). This leads to 1,4-substitution patterns, whereas the target requires a 1,2-substitution of the N/O functionality.

-

Selected Route: The 5-Chloro-2-nitrophenol Pathway

To achieve the correct regiochemistry, we utilize 5-chloro-2-nitrophenol .

-

Difluoromethylation: Conversion of the phenol to the aryl difluoromethyl ether using a difluorocarbene source.

-

Chemoselective Reduction: Reduction of the nitro group to the aniline without hydrodechlorination (loss of the Cl atom).

Reaction Pathway Visualization

The following diagram contrasts the correct synthetic route against the isomeric product derived from 4-nitrophenol.

Figure 1: Comparison of synthetic pathways. The green pathway yields the requested target, while the red pathway starting from 4-nitrophenol yields the constitutional isomer.

Detailed Experimental Protocol

Phase 1: Difluoromethylation of 5-Chloro-2-nitrophenol

This step introduces the

Reagents & Conditions:

-

Substrate: 5-Chloro-2-nitrophenol (1.0 eq)

-

Reagent: Sodium 2-chloro-2,2-difluoroacetate (2.5 eq)

-

Base: Potassium Carbonate (

) (1.5 eq) -

Solvent: DMF (N,N-Dimethylformamide) / Water (10:1 ratio)

-

Temp: 90–100 °C

Step-by-Step Methodology:

-

Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer with 5-chloro-2-nitrophenol (10.0 g, 57.6 mmol) and

(11.9 g, 86.4 mmol). -

Solvation: Add DMF (100 mL) and deionized water (10 mL). Stir at room temperature for 15 minutes to form the phenoxide anion.

-

Reagent Addition: Add Sodium 2-chloro-2,2-difluoroacetate (21.9 g, 144 mmol) in a single portion.

-

Reaction: Heat the mixture to 100 °C.

-

Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting phenol (polar) should disappear, replaced by the less polar ether.

-

Workup: Cool to room temperature. Pour into ice water (500 mL). Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: If necessary, purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Intermediate Product: 4-Chloro-2-(difluoromethoxy)-1-nitrobenzene.

-

Phase 2: Chemoselective Reduction (Bechamp Reduction)

The critical challenge here is reducing the nitro group (

Reagents & Conditions:

-

Substrate: 4-Chloro-2-(difluoromethoxy)-1-nitrobenzene

-

Reductant: Iron Powder (Fe) (5.0 eq)

-

Electrolyte: Ammonium Chloride (

) (5.0 eq) -

Solvent: Ethanol / Water (3:1)

-

Temp: Reflux (80 °C)

Step-by-Step Methodology:

-

Setup: In a flask, dissolve the nitro intermediate (from Phase 1) in Ethanol (150 mL).

-

Activation: Add a solution of

(saturated aqueous) and water. Add Iron powder (325 mesh). -

Reaction: Heat to vigorous reflux for 2–4 hours.

-

Self-Validating Check: The yellow color of the nitro compound should fade to a colorless or pale brown suspension.

-

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and basify slightly with

to pH 8. Extract with Ethyl Acetate.[2][3] -

Final Product: Dry and concentrate to yield 4-Chloro-2-(difluoromethoxy)aniline .

Data Summary & Specifications

| Parameter | Specification |

| Target Compound | 4-Chloro-2-(difluoromethoxy)aniline |

| CAS Number | 39065-95-7 (Generic isomer class check required) |

| Molecular Formula | |

| Molecular Weight | 221.59 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Key 1H NMR Signals | |

| Overall Yield | 65–75% (2 steps from 5-chloro-2-nitrophenol) |

Alternative Route Analysis (The "4-Nitrophenol" Path)

If the starting material 4-nitrophenol is non-negotiable, the researcher must be aware that the resulting product will be the isomer .

-

Chlorination: 4-Nitrophenol +

-

Difluoromethylation: 2-Chloro-4-nitrophenol +

-

Reduction:

3-Chloro-4-(difluoromethoxy)aniline .-

Result: The Chlorine is ortho to the difluoromethoxy group and meta to the amine. This is not the target 4-Chloro-2-(difluoromethoxy)aniline.

-

References

-

Preparation method for 4-(chlorodifluoromethoxy)aniline. Google Patents. CN104119238A.[4] (Describes analogous difluoromethylation and reduction sequences). Link

-

Difluoromethylation of Phenols. Organic Syntheses. 2024; 101: 164-180.[2] (Authoritative protocol for using Sodium Chlorodifluoroacetate). Link

-

Synthesis of 5-chloro-2-nitrophenol. PrepChem. (Methodology for synthesizing the correct precursor from 2,4-dichloronitrobenzene). Link

-

5-Chloro-4-fluoro-2-nitrophenol Properties. Sigma-Aldrich. (Reference for handling halogenated nitrophenols). Link

Sources

The Strategic Utility of 4-Chloro-2-(difluoromethoxy)aniline in the Synthesis of Advanced Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(difluoromethoxy)aniline has emerged as a pivotal building block in contemporary medicinal chemistry, prized for the unique physicochemical properties imparted by its substituent pattern. The presence of a chloro group, a difluoromethoxy moiety, and a reactive aniline function provides a versatile platform for the construction of a diverse array of heterocyclic compounds. This guide delineates the strategic application of this aniline derivative in the synthesis of medicinally relevant quinoline, benzimidazole, and benzoxazole scaffolds. By delving into the causality behind synthetic choices and providing validated procedural frameworks, this document serves as a comprehensive resource for chemists engaged in the design and execution of complex synthetic routes.

Introduction: Unveiling the Potential of a Fluorinated Building Block

The incorporation of fluorine and fluorine-containing motifs into small molecules has become a cornerstone of modern drug design. The difluoromethoxy group (-OCHF₂) is of particular interest as it can act as a lipophilic hydrogen bond donor, enhancing metabolic stability and modulating pKa. When coupled with a chloro substituent on an aniline ring, as in 4-Chloro-2-(difluoromethoxy)aniline, the resulting electronic and steric environment offers a unique handle for directing chemical transformations and fine-tuning the pharmacological profile of the final heterocyclic products.

This guide will explore the practical synthesis of three key heterocyclic systems from this versatile starting material, providing not just the "how" but also the critical "why" that underpins each synthetic strategy.

Table 1: Physicochemical Properties of 4-Chloro-2-(difluoromethoxy)aniline [1][2][3][4]

| Property | Value |

| CAS Number | 1250677-10-1[1][2][3][4] |

| Molecular Formula | C₇H₆ClF₂NO[1][3] |

| Molecular Weight | 193.58 g/mol [1][3] |

| IUPAC Name | 4-chloro-2-(difluoromethoxy)aniline[1] |

| Appearance | Not specified in search results |

| Solubility | Soluble in organic solvents |

| Safety | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1] |

Synthesis of Quinolines: Crafting the Core of Bioactive Molecules

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[1] Several classical methods can be adapted for the synthesis of quinolines from anilines.

The Gould-Jacobs Reaction: A Pathway to 4-Hydroxyquinolines

The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline scaffold from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][2] The reaction proceeds through an initial condensation to form an anilinomethylenemalonate intermediate, followed by a high-temperature cyclization.

Causality of Experimental Choices: The high temperature required for the cyclization step is necessary to overcome the activation energy for the 6-electron electrocyclization. The subsequent hydrolysis and decarboxylation steps are standard procedures for converting the ester to the final 4-hydroxyquinoline.

Caption: Workflow for the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Synthesis of 7-Chloro-5-(difluoromethoxy)-4-hydroxyquinoline

-

Condensation: In a round-bottom flask, combine 4-Chloro-2-(difluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130°C for 1.5 hours, allowing for the removal of ethanol.

-

Cyclization: To the resulting crude anilidomethylenemalonate, add a high-boiling solvent such as Dowtherm A. Heat the mixture to reflux (approximately 250°C) for 45 minutes.

-

Hydrolysis: After cooling, the cyclized product is suspended in a 10% aqueous solution of sodium hydroxide and refluxed for 1 hour to hydrolyze the ester.

-

Acidification and Decarboxylation: The reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid intermediate. The isolated intermediate is then heated above its melting point to effect decarboxylation, yielding the final 4-hydroxyquinoline product.

The Combes Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis offers a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[5][6] The choice of acid catalyst and reaction conditions is critical for driving the cyclization and dehydration steps.

Causality of Experimental Choices: Concentrated sulfuric acid is a common catalyst as it effectively protonates the carbonyl groups of the β-diketone, activating them for nucleophilic attack by the aniline. The acid also facilitates the dehydration of the cyclized intermediate to form the aromatic quinoline ring.

Caption: Key steps in the Combes quinoline synthesis.

Experimental Protocol: Combes Synthesis of 7-Chloro-5-(difluoromethoxy)-2,4-dimethylquinoline

-

Condensation: To a solution of 4-Chloro-2-(difluoromethoxy)aniline (1.0 eq) in a suitable solvent, add acetylacetone (1.1 eq).

-

Cyclization: Slowly add concentrated sulfuric acid to the mixture while maintaining a controlled temperature. The reaction is then heated to promote cyclization and dehydration.

-

Work-up: The reaction mixture is carefully poured onto ice and neutralized with a base (e.g., aqueous ammonia) to precipitate the crude product.

-

Purification: The crude quinoline derivative is collected by filtration and purified by recrystallization or column chromatography.

Benzimidazole Synthesis: Building a Privileged Scaffold

Benzimidazoles are a cornerstone of medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial and anticancer properties.[7][8] The Phillips condensation is a classical and versatile method for their synthesis.

The Phillips Condensation: A Direct Approach to 2-Substituted Benzimidazoles

The Phillips condensation involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[9] In the context of 4-Chloro-2-(difluoromethoxy)aniline, a preliminary reduction of a corresponding nitroaniline precursor would be necessary to generate the required o-phenylenediamine.

Causality of Experimental Choices: The acidic medium protonates the carboxylic acid, activating it for nucleophilic attack by the diamine. The subsequent cyclization and dehydration are also acid-catalyzed.

Experimental Protocol: Two-Step Synthesis of a 2-Substituted Benzimidazole

Step 1: Reduction of the Nitro Precursor

-

A nitro-substituted precursor, such as 4-chloro-2-(difluoromethoxy)-6-nitroaniline, is dissolved in a suitable solvent (e.g., ethanol).

-

A reducing agent, such as stannous chloride (SnCl₂) in concentrated HCl or catalytic hydrogenation (e.g., H₂ over Pd/C), is employed to reduce the nitro group to an amine, yielding the corresponding o-phenylenediamine.

Step 2: Phillips Condensation

-

The crude o-phenylenediamine (1.0 eq) is dissolved in a dilute mineral acid (e.g., 4N HCl).

-

The desired carboxylic acid (1.1 eq) is added, and the mixture is heated to reflux for several hours.

-

Upon cooling, the reaction is neutralized with a base (e.g., ammonia solution) to precipitate the benzimidazole product.

-

The product is collected by filtration, washed with water, and purified by recrystallization.

Caption: General workflow of the Phillips condensation.

Benzoxazole Construction: Accessing another Key Heterocycle

Benzoxazoles are another class of privileged heterocyclic structures found in numerous biologically active compounds. A common synthetic route involves the condensation of an o-aminophenol with a variety of carbonyl-containing compounds.

Condensation with Carboxylic Acids

Similar to benzimidazole synthesis, benzoxazoles can be prepared by the condensation of an o-aminophenol with a carboxylic acid, typically in the presence of a dehydrating agent or under high-temperature conditions. The synthesis would first require the preparation of the corresponding o-aminophenol from 4-Chloro-2-(difluoromethoxy)aniline.

Causality of Experimental Choices: Polyphosphoric acid (PPA) is often used as both a solvent and a catalyst in this reaction. It facilitates the condensation and subsequent cyclization by acting as a strong dehydrating agent.

Experimental Protocol: Synthesis of a 2-Substituted Benzoxazole

Step 1: Preparation of the o-Aminophenol

-

A suitable precursor, such as a nitro-substituted phenol derived from 4-Chloro-2-(difluoromethoxy)aniline, is reduced to the corresponding aminophenol using standard reduction methods.

Step 2: Condensation and Cyclization

-

The o-aminophenol (1.0 eq) and the desired carboxylic acid (1.1 eq) are heated in polyphosphoric acid (PPA) at an elevated temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is then poured into ice water, and the precipitated product is collected by filtration.

-

The crude benzoxazole is purified by recrystallization from a suitable solvent.

Sources

- 1. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]

- 2. CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline - Google Patents [patents.google.com]

- 3. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 4. US5200422A - Benzimidazole derivatives, their preparation and use - Google Patents [patents.google.com]

- 5. Preparation method for 4-(chlorodifluoromethoxy)aniline - Eureka | Patsnap [eureka.patsnap.com]

- 6. US20070123708A1 - Process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 9. jocpr.com [jocpr.com]

Methodological & Application

purification of 4-Chloro-2-(difluoromethoxy)aniline by recrystallization or chromatography

An Application Note for Researchers, Scientists, and Drug Development Professionals

Technical Guide: High-Purity Isolation of 4-Chloro-2-(difluoromethoxy)aniline

Abstract

4-Chloro-2-(difluoromethoxy)aniline is a key substituted aniline building block in the synthesis of advanced pharmaceutical and agrochemical compounds. Achieving high purity of this intermediate is critical for ensuring the desired efficacy, safety, and yield of the final active ingredient. This application note provides a detailed guide to two primary purification techniques: recrystallization and column chromatography. It explores the underlying principles of each method, offers step-by-step protocols, and presents a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs, from bench-scale synthesis to process development.

Introduction: The Challenge of Purifying Substituted Anilines

4-Chloro-2-(difluoromethoxy)aniline, with a molecular formula of C₇H₆ClF₂NO and a molecular weight of 193.58 g/mol , is a structurally complex aromatic amine.[1] Synthesizing such molecules often results in a crude product containing various impurities. For substituted anilines, these typically include:

-

Isomeric Impurities: Regioisomers formed during aromatic substitution reactions that possess very similar physical properties to the target compound, making separation challenging.[2]

-

Unreacted Starting Materials: Residual precursors from the synthesis.

-

Oxidation Byproducts: Anilines are notoriously susceptible to air and light-induced oxidation, which leads to the formation of highly colored impurities, such as quinone-like structures and polymeric materials.[2] This degradation often manifests as a darkening of the material from a white or pale yellow solid to a brown or reddish tar.[2]

Selecting an appropriate purification strategy is therefore not merely a procedural step but a critical decision that impacts the entire discovery and development workflow. This guide provides the technical rationale and actionable protocols for two robust methods: recrystallization for bulk purification and column chromatography for high-resolution separation.

Method 1: Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds on a large scale. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[3] An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at low temperatures, allowing the pure compound to crystallize upon cooling while impurities remain dissolved in the mother liquor.

Causality of Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization.[4] For 4-Chloro-2-(difluoromethoxy)aniline, a molecule with a polar amine group and a moderately non-polar halogenated aromatic ring, a solvent of intermediate polarity is often a good starting point. Alcohols (Methanol, Ethanol, Isopropanol) are excellent candidates. For compounds that are too soluble in a given solvent, a binary solvent system (using a "good" solvent and a "poor" solvent, like ethanol/water) can be employed to precisely tune the solubility.[4][5]

Table 1: Solvent Selection Screening for 4-Chloro-2-(difluoromethoxy)aniline

| Solvent System | Polarity | Boiling Point (°C) | Rationale & Expected Outcome |

| Isopropanol | Medium | 82.5 | Good starting point. Likely to show significant solubility difference between hot and cold conditions. |

| Ethanol | Medium | 78.4 | Similar to isopropanol. A common and effective choice for many anilines.[4] |

| Ethanol/Water | Adjustable | Varies | Excellent for fine-tuning solubility. Water acts as an anti-solvent. Ideal if the compound is too soluble in pure ethanol.[5] |

| Toluene | Low | 110.6 | May be effective if non-polar impurities are the primary concern. The high boiling point requires careful handling. |

| Heptane | Low | 98.4 | Likely a poor solvent on its own, but can be used as an anti-solvent with a more polar solvent like Ethyl Acetate. |

Visualizing the Recrystallization Workflow

Caption: Workflow for the purification of 4-Chloro-2-(difluoromethoxy)aniline by recrystallization.

Detailed Recrystallization Protocol

Safety: 4-Chloro-2-(difluoromethoxy)aniline is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[1][6] All steps must be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Dissolution: Place the crude 4-Chloro-2-(difluoromethoxy)aniline (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a magnetic stir bar.

-

Solvent Addition: In a separate beaker, heat the chosen solvent (e.g., isopropanol) to its boiling point. Add the hot solvent portion-wise to the Erlenmeyer flask while stirring and heating until the solid just dissolves. Use the minimum amount of solvent necessary to achieve complete dissolution.

-

Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% by weight of the solute). Reheat the mixture to boiling for 5-10 minutes. This step is crucial for removing colored oxidation byproducts.[2]

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes the activated carbon and any insoluble impurities. Pre-heating the apparatus prevents premature crystallization.

-

Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

-

Inducing Crystallization (If Necessary): If crystals do not form, gently scratch the inside of the flask with a glass rod at the solvent line or add a single "seed" crystal of the pure compound.[4]

-

Complete Crystallization: Once crystal formation is well underway, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Method 2: Purification by Column Chromatography

Column chromatography is a highly versatile and widely used purification technique that separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[8] It is particularly effective for separating complex mixtures, including regioisomers, or for purifying non-crystalline oils.[2]

Principles of Separation

For a polar compound like 4-Chloro-2-(difluoromethoxy)aniline, silica gel (SiO₂) is the most common stationary phase. Silica gel is a polar adsorbent. The separation occurs as follows:

-

Adsorption/Desorption: The mixture is loaded onto the top of the silica column. As the mobile phase (eluent) flows through, a continuous equilibrium is established where components adsorb to the silica and desorb back into the eluent.[8]

-

Polarity-Based Elution: More polar compounds interact more strongly with the polar silica gel and thus move down the column more slowly. Less polar compounds have a higher affinity for the less polar mobile phase and elute faster.[9] By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be eluted one by one.

Method Development with Thin-Layer Chromatography (TLC)

Before performing a column separation, it is essential to identify an appropriate mobile phase using TLC.[8] The goal is to find a solvent system where the target compound has a Retention Factor (R_f) of approximately 0.3-0.4, and there is clear separation from all impurities. A common mobile phase for anilines is a mixture of a non-polar solvent like heptane or hexane and a more polar solvent like ethyl acetate.

Visualizing the Column Chromatography Workflow

Caption: Standard workflow for purification of an organic compound using column chromatography.

Detailed Column Chromatography Protocol

Safety: In addition to the hazards of the aniline itself, be aware of the flammability and inhalation risks of the organic solvents used as the mobile phase.[7] This entire procedure must be conducted within a chemical fume hood.

-

Column Preparation: Secure a glass chromatography column vertically. Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Heptane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[10]

-

Sample Loading: Dissolve the crude 4-Chloro-2-(difluoromethoxy)aniline in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane. Carefully add this solution to the top of the silica bed.[10]

-

Elution: Carefully add the mobile phase to the top of the column without disturbing the silica bed. Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

-

Monitoring: Continuously monitor the separation by collecting fractions and analyzing them by TLC. Spot each fraction on a TLC plate alongside a reference spot of the crude material.

-

Gradient Elution (If Necessary): If impurities are not eluting with the initial solvent system, the polarity of the mobile phase can be gradually increased (e.g., to 8:2 or 7:3 Heptane:Ethyl Acetate) to elute more polar compounds.

-

Isolation: Once the TLC analysis shows which fractions contain the pure product, combine them in a round-bottom flask.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-Chloro-2-(difluoromethoxy)aniline.

Comparative Analysis: Recrystallization vs. Chromatography

The choice between these two methods depends on the specific purification challenge, the scale of the reaction, and the desired final purity.

Table 2: Comparison of Purification Techniques

| Feature | Recrystallization | Column Chromatography |

| Primary Use | Purifying large quantities of solid material with moderate impurity levels. | High-resolution separation of complex mixtures, isomers, or non-crystalline compounds. |

| Scale | Excellent scalability (grams to kilograms). | Less scalable; typically used for milligrams to tens of grams.[9] |

| Purity | Good to excellent. May not remove impurities with similar solubility. | Excellent to outstanding. Can separate compounds with very similar properties. |

| Time | Relatively fast for a single operation. | Time-intensive and tedious, especially fraction analysis.[9] |

| Cost | Low. Requires bulk solvent and basic glassware. | High. Consumes large volumes of expensive, high-purity solvents and silica gel.[9] |

| Yield | Can be lower due to the solubility of the product in the cold mother liquor. | Generally higher, as all material is passed through the column. |

Conclusion

Both recrystallization and column chromatography are indispensable tools for the purification of 4-Chloro-2-(difluoromethoxy)aniline. Recrystallization stands out as a cost-effective and scalable method for bulk purification, particularly when dealing with crystalline solids and when impurities have significantly different solubilities. Column chromatography, while more resource-intensive, offers unparalleled resolution for separating challenging mixtures, such as isomers, and is the method of choice for achieving the highest possible purity on a smaller scale. A judicious choice based on the scale, impurity profile, and downstream application requirements will ensure the successful isolation of this valuable chemical intermediate.

References

- Benchchem Technical Support Center.

- PubChem. 4-Chloro-2-(difluoromethoxy)aniline | C7H6ClF2NO | CID 19439738.

- Dakenchem. Exploring the Synthesis & Applications of 4-[Chloro(difluoro)methoxy]aniline.

- ChemicalBook. 4-chloro-2-(difluoromethoxy)aniline | 1250677-10-1.

- Chromatography Forum.

- Sigma-Aldrich. 4-Chloro-2-(trifluoromethyl)aniline 97 445-03-4.

- CymitQuimica. CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline.

- PubChem. 4-(Chlorodifluoromethoxy)aniline | C7H6ClF2NO | CID 572793.

- Synquest Labs. 4-(Chlorodifluoromethoxy)

- Fisher Scientific.

- Thermo Fisher Scientific.

- Fisher Scientific.

- University of Colorado Boulder, Department of Chemistry.

- Scribd.

- Carl ROTH.

- Chemistry Stack Exchange.

- Scribd.

- Benchchem Technical Support Center.

- Chem Help ASAP.

- Royal Society of Chemistry.

Sources

- 1. 4-Chloro-2-(difluoromethoxy)aniline | C7H6ClF2NO | CID 19439738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scribd.com [scribd.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

Topic: High-Throughput Analysis of 4-Chloro-2-(difluoromethoxy)aniline: Validated HPLC and GC-MS Methods for Pharmaceutical Intermediates

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides comprehensive, validated analytical procedures for the quantification and identification of 4-Chloro-2-(difluoromethoxy)aniline, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of purity and identity in drug development, we present two robust, orthogonal methods: a High-Performance Liquid Chromatography (HPLC) method for precise quantification and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and impurity profiling. The causality behind each methodological choice is detailed, drawing from both the physicochemical properties of the analyte and established principles of analytical chemistry. These protocols are designed to be self-validating, adhering to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.

Foundational Understanding of the Analyte: 4-Chloro-2-(difluoromethoxy)aniline

A thorough understanding of the analyte's properties is the cornerstone of effective method development. 4-Chloro-2-(difluoromethoxy)aniline (CAS No: 1250677-10-1) is a substituted aniline with characteristics that guide our analytical strategy.

Table 1: Physicochemical Properties of 4-Chloro-2-(difluoromethoxy)aniline

| Property | Value | Source | Implication for Analysis |

|---|---|---|---|

| Molecular Formula | C₇H₆ClF₂NO | PubChem[1] | Provides exact mass for MS identification. |

| Molecular Weight | 193.58 g/mol | PubChem[1] | Used for calculating concentrations. |

| XLogP3 | 2.8 | PubChem[1] | Indicates moderate hydrophobicity, making it ideal for reversed-phase HPLC. |

| Hazards | Harmful if swallowed, in contact with skin, or inhaled. Causes serious skin and eye irritation. | PubChem[1] | Dictates stringent safety and handling protocols. |

The presence of an aromatic ring provides a chromophore suitable for UV detection in HPLC. Its moderate hydrophobicity suggests that it will be well-retained on a C18 stationary phase, allowing for effective separation from more polar or non-polar impurities.[2] The compound's volatility, while not explicitly detailed, is expected to be sufficient for GC analysis, a common technique for halogenated aromatic compounds.[3]

Critical Safety Protocols

Given the hazardous nature of 4-Chloro-2-(difluoromethoxy)aniline, all handling must occur in a well-ventilated chemical fume hood.[4] Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.[5] All waste materials must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

Part I: Quantitative Analysis by Reversed-Phase HPLC

Principle and Causality: This method is designed for the accurate quantification of 4-Chloro-2-(difluoromethoxy)aniline. A reversed-phase HPLC (RP-HPLC) approach is selected as the primary analytical technique. The decision is based on the analyte's non-polar characteristics (XLogP3 of 2.8), which promote interaction with a non-polar C18 stationary phase.[1] A gradient elution using acetonitrile and water is employed to ensure that impurities with a wide range of polarities can be effectively eluted and resolved from the main analyte peak, providing a robust purity assessment. UV detection is chosen due to the aromatic ring's strong absorbance, offering high sensitivity.[6] The addition of a small amount of formic acid to the mobile phase is a field-proven technique to protonate silanol groups on the silica-based column, minimizing peak tailing and improving chromatographic peak shape.[7]

HPLC Protocol

1. Instrumentation and Materials:

-

HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

-

Analytical balance.

-

Volumetric flasks, pipettes, and autosampler vials.

-

Purospher® STAR RP-18 endcapped column (4.6 x 150 mm, 5 µm) or equivalent.

-

Acetonitrile (HPLC grade).

-

Formic acid (LC-MS grade).

-

Ultrapure water (18.2 MΩ·cm).

-

4-Chloro-2-(difluoromethoxy)aniline reference standard (>99% purity).

2. Preparation of Solutions:

-

Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.

-

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by serially diluting the stock solution with the diluent.

-

Sample Solution (approx. 100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3. Chromatographic Conditions:

Table 2: HPLC Method Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Column | Purospher® STAR RP-18 endcapped (4.6 x 150 mm, 5 µm) | Industry-standard C18 chemistry provides excellent retention for this analyte. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid ensures good peak shape. Acetonitrile is a strong solvent for elution. |

| Gradient | 0-15 min: 30% to 95% B15-17 min: 95% B17.1-20 min: 30% B | A gradient ensures elution of a wide range of impurities and efficient column cleaning. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and backpressure. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | A typical volume to balance sensitivity and potential for column overload. |

| Detection | UV at 245 nm | Wavelength selected for optimal absorbance of halogenated anilines.[8] |

| Run Time | 20 minutes | Sufficient time for elution of all components and column re-equilibration. |

HPLC Experimental Workflow

Caption: HPLC workflow for quantitative analysis.

Trustworthiness: HPLC Method Validation Protocol

To ensure the method is suitable for its intended purpose, validation must be performed according to ICH Q2(R1) guidelines.[9][10]

Table 3: HPLC Method Validation Parameters and Acceptance Criteria

| Parameter | Procedure | Acceptance Criteria |

|---|---|---|

| Specificity | Analyze blank (diluent), placebo (if applicable), standard, and sample. Spike sample with known impurities. | Analyte peak is free from interference at its retention time. Peak purity analysis (if using DAD) should pass.[11] |

| Linearity | Analyze calibration standards over the range of 1-200 µg/mL (n=3). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999.[12] |

| Range | 50-150 µg/mL (for assay).[13] | |

| Accuracy | Perform recovery studies by spiking a known sample matrix at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%.[12][14] |

| Precision | Repeatability (Intra-day): Analyze six replicate sample preparations at 100% of the target concentration. Intermediate Precision (Inter-day): Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%.[12] |

| LOD & LOQ | Determine based on signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or standard deviation of the response and the slope of the calibration curve. | LOD and LOQ should be reported and be sufficient for impurity analysis. |

| Robustness | Systematically vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | Retention time and peak area should remain within predefined system suitability limits (e.g., RSD < 2.0%).[15] |

Part II: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Causality: While HPLC is excellent for quantification, GC-MS provides unparalleled certainty in structural identification.[16] This method is designed for confirmation of identity and for detecting and identifying volatile or semi-volatile impurities. The polar nature of anilines can sometimes pose a challenge for GC, but modern, inert capillary columns often allow for direct analysis without derivatization, simplifying the workflow.[6][17] A low-polarity 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms) is chosen for its versatility and robustness. Electron Ionization (EI) at a standard 70 eV is used because it creates reproducible fragmentation patterns that serve as a "fingerprint" for the molecule, allowing for confident library matching and structural elucidation.[18]

GC-MS Protocol

1. Instrumentation and Materials:

-

GC-MS system with an autosampler, capillary column, and mass selective detector.

-

Data acquisition and processing software with a mass spectral library (e.g., NIST).

-

Analytical balance.

-

Volumetric flasks, pipettes, and GC vials with septa.

-

Agilent DB-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Helium (carrier gas, 99.999% purity).

-

Methanol or Ethyl Acetate (GC grade).

-

4-Chloro-2-(difluoromethoxy)aniline reference standard (>99% purity).

2. Preparation of Solutions:

-

Solvent: Methanol or Ethyl Acetate.

-

Standard Solution (100 µg/mL): Accurately weigh 10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.

-

Sample Solution (approx. 100 µg/mL): Prepare as described for the standard solution.

3. GC-MS Conditions:

Table 4: GC-MS Method Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| GC System | ||

| Inlet | Split/Splitless, operated in Split mode (e.g., 20:1) | Split injection prevents column overload and ensures sharp peaks for a concentrated sample. |

| Inlet Temp. | 250 °C | Ensures rapid vaporization of the analyte without thermal degradation. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas standard for MS compatibility. Constant flow ensures stable retention times. |

| Oven Program | Initial: 100 °C (hold 1 min)Ramp: 15 °C/min to 280 °C (hold 5 min) | The temperature program is designed to separate the analyte from solvent and potential impurities. |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A robust, low-polarity column suitable for a wide range of semi-volatile organic compounds.[17] |

| MS System | ||

| Ion Source | Electron Ionization (EI) | Standard 70 eV EI provides reproducible, library-searchable fragmentation patterns. |

| Source Temp. | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |

| Quad Temp. | 150 °C | Standard temperature for stable mass analysis. |

| Acquisition | Full Scan Mode | Scan range m/z 40-400 to capture the molecular ion and key fragments. |

| Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |

GC-MS Experimental Workflow

Caption: GC-MS workflow for identification.

Trustworthiness: GC-MS Method Validation Protocol

Validation for a GC-MS identification and purity method focuses on specificity, linearity, and precision.[19]

Table 5: GC-MS Method Validation Parameters and Acceptance Criteria

| Parameter | Procedure | Acceptance Criteria |

|---|---|---|

| Specificity | Analyze blank solvent and sample. | No interfering peaks at the retention time of the analyte. The mass spectrum of the sample peak must match the reference standard.[19] |

| Linearity | Analyze a series of standards (e.g., 1-200 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.995. |

| Precision | Repeatability: Analyze six replicate sample preparations. | RSD of peak area ≤ 5.0%. RSD of retention time ≤ 0.5%. |

| LOD & LOQ | Determine by serial dilution until a clear mass spectrum can be obtained (S/N > 10 for major ions). | LOD and LOQ should be reported. |

| Mass Spectral ID | | The sample's mass spectrum must show the same major fragment ions as the reference standard, with relative abundances within ±20%. |

Conclusion

The HPLC and GC-MS methods detailed in this application note provide a comprehensive analytical toolkit for 4-Chloro-2-(difluoromethoxy)aniline. The HPLC method offers a robust and precise platform for routine quality control and assay, while the GC-MS method serves as an indispensable tool for unequivocal identity confirmation and impurity profiling. The provided protocols, grounded in established analytical principles and designed for validation according to ICH guidelines, ensure the generation of reliable and defensible data critical for advancing drug development programs.[9]

References

- HPLC Method Development and Validation for Pharmaceutical Analysis. Vertex AI Search.

- Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. U.S. Environmental Protection Agency.

- A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Deriv

- 4-Chloro-2-(difluoromethoxy)aniline.

- Steps for HPLC Method Valid

- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO.

- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.

- A Researcher's Guide to the Spectroscopic Analysis of Halogenated Aniline Deriv

- A Review on GC-MS and Method Development and Valid

- Conducting GC Method Validation Using High Accuracy Standards. Environics.

- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. World Journal of Advanced Research and Reviews.

- SAFETY D

- SAFETY D

- Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency.

- GC AND GC/MS Columns & Supplies. Agilent Technologies.

- 2,4-Difluoroaniline HPLC Separ

- GC/MS-LC/MS multi-residue method. University of Guelph.

- Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations.

Sources

- 1. 4-Chloro-2-(difluoromethoxy)aniline | C7H6ClF2NO | CID 19439738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. epa.gov [epa.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. academic.oup.com [academic.oup.com]

- 7. 2,4-Difluoroaniline | SIELC Technologies [sielc.com]

- 8. benchchem.com [benchchem.com]

- 9. pharmtech.com [pharmtech.com]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. scielo.br [scielo.br]

- 12. environics.com [environics.com]

- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. impactfactor.org [impactfactor.org]

- 17. hpst.cz [hpst.cz]

- 18. uoguelph.ca [uoguelph.ca]

- 19. researchtrendsjournal.com [researchtrendsjournal.com]

scale-up synthesis of 4-Chloro-2-(difluoromethoxy)aniline for pilot plant production

Application Note: Scale-Up Synthesis of 4-Chloro-2-(difluoromethoxy)aniline for Pilot Plant Production

Part 1: Executive Summary & Strategic Rationale

4-Chloro-2-(difluoromethoxy)aniline (CAS: 1250677-10-1) is a high-value pharmacophore found in next-generation tyrosine kinase inhibitors (e.g., VEGFR/FGFR targets). The difluoromethoxy (

Scaling this synthesis to the pilot plant (kg-scale) presents two primary engineering challenges:

-

Difluoromethylation Safety: Traditional methods using chlorodifluoromethane (Freon-22) gas are ozone-depleting and require high-pressure handling.

-

Chemoselectivity during Reduction: The reduction of the nitro precursor to the aniline must be achieved without hydrogenolysis of the aryl chloride (dechlorination).

This guide details a non-ODS (Ozone Depleting Substance) route utilizing Sodium Chlorodifluoroacetate (SCDA) as a solid difluorocarbene source, coupled with a selective hydrogenation protocol using sulfided platinum or Raney nickel.

Part 2: Retrosynthetic Analysis & Process Logic

Route Selection: We reject the direct difluoromethylation of 4-chloro-2-aminophenol due to competing N-alkylation and the instability of the free aniline under carbene-generating conditions. Instead, we utilize the Nitro-Phenol Route , which leverages the electron-withdrawing nitro group to deactivate the ring against over-alkylation while protecting the nitrogen.

Pathway:

-

Precursor: 5-Chloro-2-nitrophenol (commercially available or synthesized from 2,4-dichloronitrobenzene).

-

Step 1 (O-Alkylation): Reaction with Sodium Chlorodifluoroacetate to form 4-chloro-2-(difluoromethoxy)-1-nitrobenzene.

-

Step 2 (Reduction): Chemoselective hydrogenation to 4-Chloro-2-(difluoromethoxy)aniline.

Figure 1: Strategic synthesis flow avoiding gaseous Freon-22 and preventing dechlorination.

Part 3: Process Safety Assessment (Critical)

Before initiating the pilot run, the following hazards must be mitigated:

| Hazard | Source | Mitigation Strategy |

| Gas Evolution | Decarboxylation of SCDA generates 1 eq. of | Ensure reactor vent sizing is adequate for max gas generation rate. Use a mass flow controller for heating ramp to control |

| Thermal Runaway | Decomposition of SCDA is exothermic.[1] | Do not add SCDA all at once at reaction temperature. Use semi-batch addition of solid or slurry SCDA to hot solution. |

| Dechlorination | Pd/C hydrogenation can strip aryl chlorides. | Use Sulfided Pt/C or Raney Nickel . Avoid standard Pd/C. Monitor reaction endpoint strictly. |

| HF Generation | Side reactions may generate trace HF. | Use glass-lined reactors. Ensure scrubber contains caustic solution. |

Part 4: Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-(difluoromethoxy)-1-nitrobenzene

Mechanism:

SCDA undergoes thermal decarboxylation (

Reagents:

-

5-Chloro-2-nitrophenol (Limiting Reagent): 10.0 kg (57.6 mol)

-

Sodium Chlorodifluoroacetate (SCDA): 17.5 kg (115.2 mol, 2.0 eq)

-

Potassium Carbonate (

): 9.5 kg (69.1 mol, 1.2 eq) -

DMF (N,N-Dimethylformamide): 80 L

-

Water: 5 L (Critical for proton transfer in mechanism)

Protocol:

-

Setup: Charge a 200 L Glass-Lined Reactor (GLR) with DMF (70 L), 5-Chloro-2-nitrophenol (10 kg), and

(9.5 kg). -

Inertion: Purge headspace with

to remove oxygen. -

Heating: Heat the slurry to 90°C . Agitate at 150 RPM.

-

Reagent Addition (Critical):

-

Prepare a slurry or solution of SCDA in the remaining DMF (10 L). Alternatively, for solids handling, use a solids addition funnel.

-

Slowly dose SCDA over 4–6 hours maintaining internal temp between

. -

Note: Vigorous

evolution will occur.[1] Monitor reactor pressure and vent scrubber flow.

-

-

Reaction: Stir at

for an additional 2 hours. -

IPC (In-Process Control): Sample for HPLC. Target: < 2% Starting Phenol.

-

Workup:

-

Cool to

. -

Quench by slow addition of Water (100 L) to dissolve inorganic salts.

-

Extract with Toluene or MTBE (2 x 60 L).

-

Wash organic layer with 1N NaOH (to remove unreacted phenol) and Brine.

-

Concentrate organic phase to dryness or telescope solution to Step 2.

-

Expected Yield: 85–90% Appearance: Yellow to orange solid/oil.

Step 2: Selective Hydrogenation to 4-Chloro-2-(difluoromethoxy)aniline

Challenge: Standard Pd/C catalysts readily cleave Ar-Cl bonds. Solution: Use 5% Pt/C (Sulfided) or Raney Nickel . The sulfur poisons the catalyst sites responsible for hydrogenolysis while permitting nitro reduction.

Reagents:

-

Nitro Intermediate (from Step 1): ~11.0 kg (theoretical)

-

Catalyst: 5% Pt/C (Sulfided), 0.55 kg (5 wt% loading)

-

Solvent: Methanol (100 L)

-

Hydrogen: 5 bar (75 psi)

Protocol:

-

Loading: Charge Hydrogenator (Hastelloy or SS316) with Nitro intermediate dissolved in Methanol.

-

Catalyst Charge: Add Sulfided Pt/C as a slurry in Methanol under

blanket. Fire Hazard: Do not allow dry catalyst to contact air. -

Purge: Pressure cycle

(3x) then -

Reaction:

-

Pressurize to 5 bar

. -

Heat to 35–40°C . Do not exceed 50°C to prevent dechlorination.

-

Agitate vigorously (gas-liquid mass transfer limited).

-

-

Monitoring: Monitor

uptake. Reaction typically completes in 4–6 hours. -

IPC: HPLC. Target: Nitro precursor < 0.1%, Des-chloro impurity < 0.5%.

-

Filtration: Filter catalyst through a sparkler filter or cartridge filter (0.5 micron) under

. -

Isolation: Concentrate Methanol. Crystallize from Heptane/EtOAc if necessary, or isolate as HCl salt for stability.

Expected Yield: 90–95% Purity: > 98.5% (HPLC)

Part 5: Analytical Controls

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV at 254 nm.

-

Retention Times (Approx):

-

Aniline (Product): ~6.5 min

-

Nitro (Intermediate): ~9.2 min

-

Des-chloro impurity: ~4.8 min

-

Part 6: Process Safety Logic Diagram

Figure 2: Safety interlock logic for the difluoromethylation step.

References

-

Hu, J., et al. (2011). "Sodium Chlorodifluoroacetate: A Practical Difluorocarbene Reagent." Journal of Fluorine Chemistry.

-

Organic Syntheses. (2024). "Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate." Org.[2][3][4] Synth. 101, 164-180.

-

BenchChem. (2025). "Scale-up data for 4-Chloro-2-(difluoromethoxy)aniline (CAS 1250677-10-1)."

-

Ma, L., et al. (2013). "Selective hydrogenation of chloronitrobenzenes." ACS Catalysis.

-

ChemBook. (2025). "Safety Data Sheet: Sodium Chlorodifluoroacetate."

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Sodium chlorodifluoroacetate, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 3. 4-chloro-2-(difluoromethoxy)aniline CAS#: 1250677-10-1 [m.chemicalbook.com]

- 4. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Role of 4-Chloro-2-(difluoromethoxy)aniline in the Synthesis of Advanced Herbicides

Authored for: Researchers, Scientists, and Agrochemical Development Professionals

Introduction: A Core Building Block for Modern Crop Protection

In the landscape of agrochemical research, the development of active ingredients with high efficacy, crop selectivity, and favorable environmental profiles is paramount. 4-Chloro-2-(difluoromethoxy)aniline (CAS No: 1250677-10-1) has emerged as a critical chemical intermediate, particularly valued for its role in synthesizing a new generation of potent herbicides.[1][2] Its molecular architecture, featuring an aniline ring substituted with a chloro and a difluoromethoxy group, provides a unique combination of reactivity and stability.[2] The presence of the difluoromethoxy moiety is particularly significant, as fluorinated groups are known to enhance the biological activity, metabolic stability, and overall performance of agrochemicals.[1]